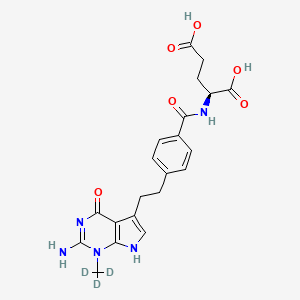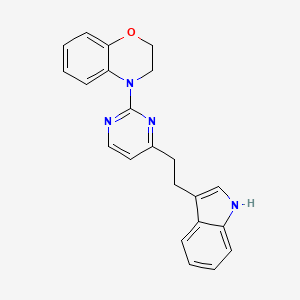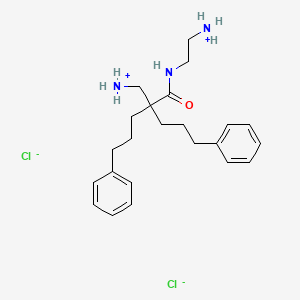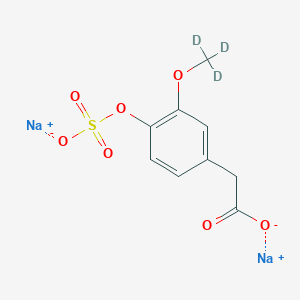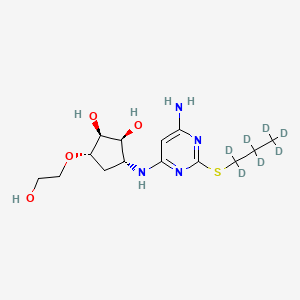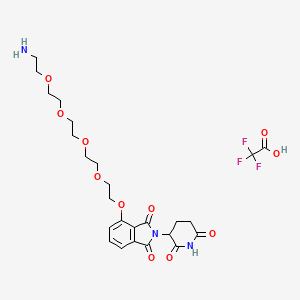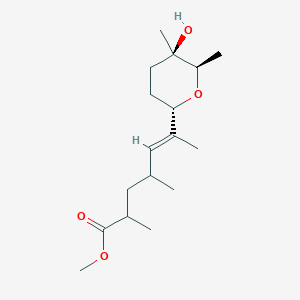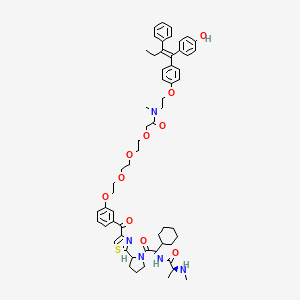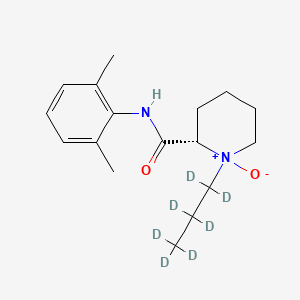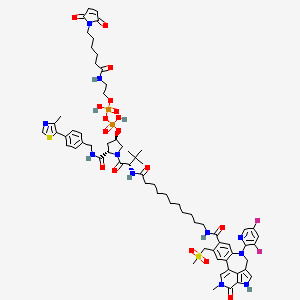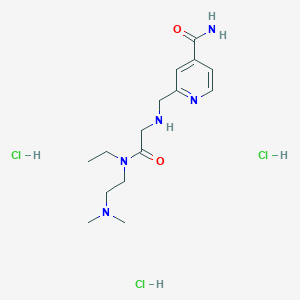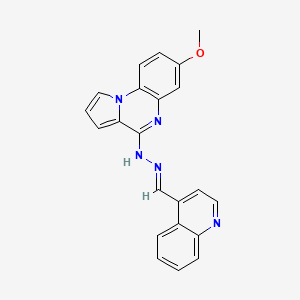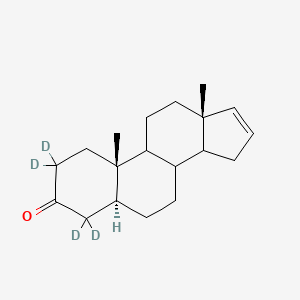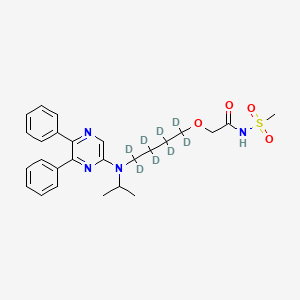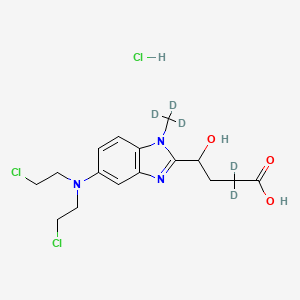
Bendamustine M3-d5 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine M3-d5 (hydrochloride) is a deuterated form of bendamustine, an alkylating agent used in chemotherapy. It is primarily used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated form, Bendamustine M3-d5, is used in research to study the pharmacokinetics and metabolism of bendamustine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution .
Industrial Production Methods
The industrial production of Bendamustine M3-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Bendamustine M3-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with different pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include monohydroxy-bendamustine and dihydroxy-bendamustine, which have lower cytotoxic activity compared to the parent compound .
Applications De Recherche Scientifique
Bendamustine M3-d5 (hydrochloride) has several scientific research applications:
Chemistry: Used to study the metabolic pathways and degradation products of bendamustine.
Biology: Employed in cellular studies to understand the effects of deuterium substitution on cellular uptake and metabolism.
Medicine: Utilized in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of bendamustine in the body.
Industry: Applied in the development of new formulations and delivery systems for bendamustine
Mécanisme D'action
Bendamustine M3-d5 (hydrochloride) exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA. This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death. The compound is active against both proliferating and quiescent cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: An alkylating agent used in the treatment of multiple myeloma
Uniqueness
Bendamustine M3-d5 (hydrochloride) is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and pharmacological properties compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C16H22Cl3N3O3 |
|---|---|
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
4-[5-[bis(2-chloroethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuterio-4-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O3.ClH/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24;/h2-3,10,14,22H,4-9H2,1H3,(H,23,24);1H/i1D3,5D2; |
Clé InChI |
UJVGQFIEXTVEFD-PAJIIYFZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CC([2H])([2H])C(=O)O)O.Cl |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


